molecular formula C9H8Cl2O3S B13509551 5-(Chlorosulfonyl)-2-ethylbenzoyl chloride

5-(Chlorosulfonyl)-2-ethylbenzoyl chloride

Cat. No.: B13509551
M. Wt: 267.13 g/mol
InChI Key: GQVDLSMYWPGSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chlorosulfonyl)-2-ethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO3S. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorosulfonyl group and an ethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Chlorosulfonyl)-2-ethylbenzoyl chloride typically involves the chlorosulfonation of 2-ethylbenzoic acid. The reaction is carried out using chlorosulfonic acid and thionyl chloride as reagents. The process involves the following steps:

    Chlorosulfonation: 2-ethylbenzoic acid is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.

    Chlorination: Thionyl chloride is used to convert the carboxylic acid group into the corresponding acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation and chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-ethylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.

    Hydrolysis: The compound can be hydrolyzed to form 5-sulfonyl-2-ethylbenzoic acid.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    5-Sulfonyl-2-ethylbenzoic acid: Formed by hydrolysis.

Scientific Research Applications

5-(Chlorosulfonyl)-2-ethylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-ethylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as an electrophilic reagent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chlorosulfonyl)-2-ethylbenzoyl chloride is unique due to the presence of both the chlorosulfonyl and ethyl groups on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H8Cl2O3S

Molecular Weight

267.13 g/mol

IUPAC Name

5-chlorosulfonyl-2-ethylbenzoyl chloride

InChI

InChI=1S/C9H8Cl2O3S/c1-2-6-3-4-7(15(11,13)14)5-8(6)9(10)12/h3-5H,2H2,1H3

InChI Key

GQVDLSMYWPGSFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.